molecular formula C23H22N2O6S B2505797 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 922136-72-9

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No.: B2505797
CAS No.: 922136-72-9
M. Wt: 454.5
InChI Key: HEOXXVOQGNKPLB-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a useful research compound. Its molecular formula is C23H22N2O6S and its molecular weight is 454.5. The purity is usually 95%.
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Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethoxybenzenesulfonamide is a compound of interest due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C24H22N2O5S
  • Molecular Weight : 418.49 g/mol

This structure includes a dibenzo[b,f][1,4]oxazepine core and a sulfonamide group, which are known for their diverse biological activities.

Research indicates that sulfonamides can exhibit various mechanisms of action, including inhibition of specific enzymes and modulation of receptor activities. The compound may act as an inhibitor of certain receptors or enzymes involved in physiological processes.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit carbonic anhydrase and other enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : There is evidence suggesting that derivatives of dibenzo[b,f][1,4]oxazepine can selectively inhibit dopamine D2 receptors, which are implicated in various neurological disorders .

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds and provided insights into the potential effects of this compound.

Case Study: Perfusion Pressure Modulation

A study investigated the effects of benzenesulfonamide derivatives on perfusion pressure in isolated cardiovascular systems. The results indicated that certain derivatives could significantly alter perfusion pressure over time. The experimental design is summarized in Table 1 below:

GroupCompoundDose (nM)Effect on Perfusion Pressure
IControl-Baseline
IIBenzenesulfonamide0.001No significant change
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001Decreased perfusion pressure
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001Decreased perfusion pressure
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001Significant decrease
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001No significant change

The study concluded that compound 4 exhibited a notable effect on perfusion pressure through potential interactions with calcium channels .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Various computational models have been used to predict its absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Parameters:

  • Absorption : Predicted to have good oral bioavailability.
  • Distribution : Likely to distribute widely due to its lipophilic nature.
  • Metabolism : Expected to undergo hepatic metabolism.
  • Excretion : Primarily renal .

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)16-10-12-21(29-2)22(14-16)30-3/h5-14,24H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEOXXVOQGNKPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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